molecular formula C15H17NOS B5347070 N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline

Cat. No.: B5347070
M. Wt: 259.4 g/mol
InChI Key: QBUUTZNLGBGIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group attached to a sulfur atom, and an aniline moiety

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUTZNLGBGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), or the use of tin or iron . Sodium borohydride is particularly effective due to its selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.